molecular formula C4H6ClN3O2S B13524879 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B13524879
M. Wt: 195.63 g/mol
InChI Key: PIIOELCBZPDVIF-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with sulfonamide reagents under controlled conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, followed by neutralization with a base to yield the desired sulfonamide derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and industrial applications[5][5] .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications.

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

4-chloro-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10)

InChI Key

PIIOELCBZPDVIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)S(=O)(=O)N

Origin of Product

United States

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